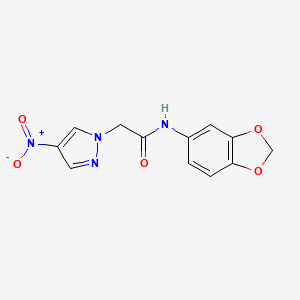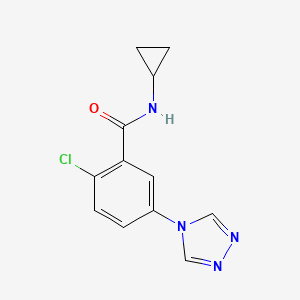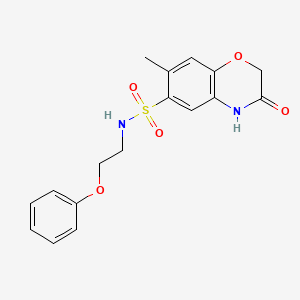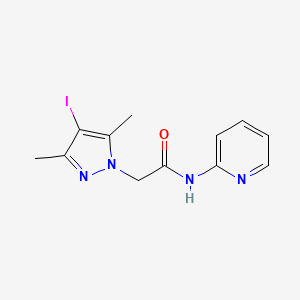
N-(1,3-benzodioxol-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-13-BENZODIOXOL-5-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Nitration of Pyrazole: The pyrazole ring can be nitrated using a mixture of nitric acid and sulfuric acid under controlled conditions.
Coupling Reaction: The benzodioxole and nitropyrazole intermediates are then coupled using acylation reactions to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-13-BENZODIOXOL-5-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The nitro group may participate in redox reactions, while the benzodioxole ring can interact with enzymes or receptors. These interactions can modulate biological pathways and result in various effects.
Comparison with Similar Compounds
Similar Compounds
N-(2H-13-BENZODIOXOL-5-YL)-2-(4-AMINO-1H-PYRAZOL-1-YL)ACETAMIDE: Similar structure but with an amino group instead of a nitro group.
N-(2H-13-BENZODIOXOL-5-YL)-2-(4-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE: Contains a methyl group on the pyrazole ring.
Uniqueness
N-(2H-13-BENZODIOXOL-5-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the presence of both a benzodioxole ring and a nitropyrazole moiety, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H10N4O5 |
|---|---|
Molecular Weight |
290.23 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H10N4O5/c17-12(6-15-5-9(4-13-15)16(18)19)14-8-1-2-10-11(3-8)21-7-20-10/h1-5H,6-7H2,(H,14,17) |
InChI Key |
UACRITKPTJGTDI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Fluorophenyl)piperazin-1-yl]{2-[(4-methylbenzyl)oxy]phenyl}methanethione](/img/structure/B11074093.png)

![(4-Chlorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11074100.png)
![2-[(4E)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11074114.png)

![1-(2-(Benzo[D]oxazol-2-ylthio)acetyl)-4-(piperidin-1-YL)piperidine-4-carboxamide](/img/structure/B11074124.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(4-morpholinylcarbonyl)-](/img/structure/B11074128.png)
![7'-Amino-1-(3-fluorobenzyl)-2'-[(4-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B11074142.png)
![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridyl]-5-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B11074145.png)
![1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one](/img/structure/B11074147.png)
![[6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]phthalazin-3-yl]acetonitrile](/img/structure/B11074152.png)
![3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11074156.png)

![1-{[2-(benzyloxy)ethoxy]methyl}-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11074177.png)
